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molecular formula C7H10N2O3 B1292376 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 78201-01-1

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1292376
M. Wt: 170.17 g/mol
InChI Key: GUZMIQWLRGBSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04226877

Procedure details

2.5 g (0.0162 mole) of 1,3-dimethyl-5-methoxy-4-pyrazole carboxaldehyde (prepared as described in Khim. Farm. Zh, 4, 19 (1970) [CA, 73, 3844 w, (1970)] was dissolved in a solution containing 50 ml of water, 2 ml of acetic acid and 0.6 ml of acetone. 2.56 g (0.0162 mole) of potassium permanganate was added in several portions. The reaction was stirred for 3 hours before decomposing the excess potassium permanganate with 3 ml of methanol and then made alkaline with ammonium hydroxide, heated on the steam bath for 1/2 hour, and filtered. The filtrate was evaporated to approximately 30 ml of solution which was then acidified to pH4 with concentrated HCl. The solid was then collected. 1.6 g (58% yield) was obtained, m.p. 179°-180° C., white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
2.56 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([O:7][CH3:8])=[C:5]([CH:9]=[O:10])[C:4]([CH3:11])=[N:3]1.O.[Mn]([O-])(=O)(=O)=[O:14].[K+].[OH-].[NH4+]>CO.CC(C)=O.C(O)(=O)C>[CH3:1][N:2]1[C:6]([O:7][CH3:8])=[C:5]([C:9]([OH:14])=[O:10])[C:4]([CH3:11])=[N:3]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CN1N=C(C(=C1OC)C=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
0.6 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2.56 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Zh, 4, 19 (1970) [CA, 73, 3844 w, (1970)] was dissolved in a solution
TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam bath for 1/2 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to approximately 30 ml of solution which
CUSTOM
Type
CUSTOM
Details
The solid was then collected
CUSTOM
Type
CUSTOM
Details
1.6 g (58% yield) was obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CN1N=C(C(=C1OC)C(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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